4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde
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Overview
Description
4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it highly valuable in various scientific and industrial applications. The compound’s structure includes a benzaldehyde moiety, which is a common functional group in organic chemistry, known for its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl intermediates. One common method involves the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The resulting trifluoromethylated intermediates are then subjected to further reactions to introduce the phenylethenyl and benzaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: 4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzoic acid.
Reduction: 4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another trifluoromethylated compound used in organic synthesis.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with similar trifluoromethyl groups, used in coordination chemistry.
Uniqueness
4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde is unique due to its combination of trifluoromethyl groups and a benzaldehyde moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
675844-66-3 |
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Molecular Formula |
C23H14F6O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-[2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C23H14F6O/c24-22(25,26)19-11-18(12-20(13-19)23(27,28)29)21(17-4-2-1-3-5-17)10-15-6-8-16(14-30)9-7-15/h1-14H |
InChI Key |
UAJLSPRKFWMNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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